Allyl 2-cyanoacrylate
Overview
Description
Allyl 2-cyanoacrylate: is a member of the cyanoacrylate family, which is known for its rapid adhesive properties. This compound is characterized by the presence of an allyl group attached to the cyanoacrylate structure, which enhances its thermal stability and adhesive strength. It is widely used in various industrial and medical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of allyl 2-cyanoacrylate typically involves the esterification of cyanoacetic acid with allyl alcohol, followed by the condensation of the resulting ester with formaldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the cyanoacrylate monomer .
Industrial Production Methods: Industrial production of this compound involves a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process includes the careful control of temperature and pH to prevent premature polymerization and to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions:
Polymerization: Allyl 2-cyanoacrylate undergoes rapid anionic polymerization upon exposure to moisture, forming a strong adhesive bond.
Common Reagents and Conditions:
Polymerization: Initiated by moisture or weak bases.
Crosslinking: Typically requires elevated temperatures and may involve radical initiators.
Major Products:
Polymerization: Forms poly(this compound), a strong adhesive polymer.
Crosslinking: Results in a thermally stable, crosslinked polymer network.
Scientific Research Applications
Mechanism of Action
Polymerization Mechanism: Allyl 2-cyanoacrylate polymerizes through an anionic mechanism initiated by moisture. The cyano and ester groups in the molecule facilitate rapid polymerization, forming a strong adhesive bond .
Crosslinking Mechanism: The allyl group allows for additional crosslinking reactions at elevated temperatures, resulting in a thermally stable polymer network. This crosslinking enhances the adhesive’s resistance to heat and mechanical stress .
Comparison with Similar Compounds
- Methyl 2-cyanoacrylate
- Ethyl 2-cyanoacrylate
- Butyl 2-cyanoacrylate
- Octyl 2-cyanoacrylate
Comparison:
- Thermal Stability: Allyl 2-cyanoacrylate exhibits superior thermal stability compared to methyl and ethyl 2-cyanoacrylate due to its ability to undergo crosslinking .
- Adhesive Strength: The presence of the allyl group enhances the adhesive strength and durability of the polymer formed from this compound .
- Biocompatibility: Similar to butyl and octyl 2-cyanoacrylate, this compound is biocompatible and suitable for medical applications .
This compound stands out due to its unique combination of rapid polymerization, thermal stability, and strong adhesive properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
prop-2-enyl 2-cyanoprop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c1-3-4-10-7(9)6(2)5-8/h3H,1-2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITCZEZQMUWEPQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C(=C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
30209-88-2 | |
Record name | 2-Propenoic acid, 2-cyano-, 2-propen-1-yl ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30209-88-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID5064625 | |
Record name | Allyl 2-cyanoacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5064625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7324-02-9 | |
Record name | 2-Propen-1-yl 2-cyano-2-propenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7324-02-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Allyl 2-cyanoacrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007324029 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, 2-cyano-, 2-propen-1-yl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Allyl 2-cyanoacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5064625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Allyl 2-cyanoacrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.996 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Allyl 2-cyanoacrylate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XJ3WUR5LXN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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